Cas no 1374654-03-1 (tert-butyl 5-formyl-1,2,3,4-tetrahydropyridine-1-carboxylate)

tert-butyl 5-formyl-1,2,3,4-tetrahydropyridine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 5-formyl-1,2,3,4-tetrahydropyridine-1-carboxylate
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- Inchi: 1S/C11H17NO3/c1-11(2,3)15-10(14)12-6-4-5-9(7-12)8-13/h7-8H,4-6H2,1-3H3
- InChI Key: VMJWVOLTYVYRPY-UHFFFAOYSA-N
- SMILES: C1N(C(OC(C)(C)C)=O)C=C(C=O)CC1
tert-butyl 5-formyl-1,2,3,4-tetrahydropyridine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-749502-0.05g |
tert-butyl 5-formyl-1,2,3,4-tetrahydropyridine-1-carboxylate |
1374654-03-1 | 95.0% | 0.05g |
$202.0 | 2025-03-10 | |
Enamine | EN300-749502-2.5g |
tert-butyl 5-formyl-1,2,3,4-tetrahydropyridine-1-carboxylate |
1374654-03-1 | 95.0% | 2.5g |
$1707.0 | 2025-03-10 | |
A2B Chem LLC | AW52588-50mg |
tert-butyl 5-formyl-1,2,3,4-tetrahydropyridine-1-carboxylate |
1374654-03-1 | 95% | 50mg |
$248.00 | 2024-04-20 | |
Aaron | AR01CAYG-50mg |
tert-butyl 5-formyl-1,2,3,4-tetrahydropyridine-1-carboxylate |
1374654-03-1 | 95% | 50mg |
$303.00 | 2025-02-09 | |
A2B Chem LLC | AW52588-100mg |
tert-butyl 5-formyl-1,2,3,4-tetrahydropyridine-1-carboxylate |
1374654-03-1 | 95% | 100mg |
$352.00 | 2024-04-20 | |
A2B Chem LLC | AW52588-2.5g |
tert-butyl 5-formyl-1,2,3,4-tetrahydropyridine-1-carboxylate |
1374654-03-1 | 95% | 2.5g |
$1832.00 | 2024-04-20 | |
Aaron | AR01CAYG-100mg |
tert-butyl 5-formyl-1,2,3,4-tetrahydropyridine-1-carboxylate |
1374654-03-1 | 95% | 100mg |
$439.00 | 2025-02-09 | |
Aaron | AR01CAYG-250mg |
tert-butyl 5-formyl-1,2,3,4-tetrahydropyridine-1-carboxylate |
1374654-03-1 | 95% | 250mg |
$618.00 | 2025-02-09 | |
Aaron | AR01CAYG-10g |
tert-butyl 5-formyl-1,2,3,4-tetrahydropyridine-1-carboxylate |
1374654-03-1 | 95% | 10g |
$5176.00 | 2023-12-16 | |
Enamine | EN300-749502-10.0g |
tert-butyl 5-formyl-1,2,3,4-tetrahydropyridine-1-carboxylate |
1374654-03-1 | 95.0% | 10.0g |
$3746.0 | 2025-03-10 |
tert-butyl 5-formyl-1,2,3,4-tetrahydropyridine-1-carboxylate Related Literature
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Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943
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Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
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Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
Additional information on tert-butyl 5-formyl-1,2,3,4-tetrahydropyridine-1-carboxylate
Professional Introduction to Tert-butyl 5-formyl-1,2,3,4-tetrahydropyridine-1-carboxylate (CAS No. 1374654-03-1)
Tert-butyl 5-formyl-1,2,3,4-tetrahydropyridine-1-carboxylate (CAS No. 1374654-03-1) is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, plays a crucial role in the synthesis of various bioactive molecules. Its molecular structure consists of a tetrahydropyridine core substituted with a formyl group and a tert-butyl ester, making it a versatile intermediate in organic synthesis.
The tert-butyl moiety in the compound's name contributes to its stability and reactivity under various conditions. This feature is particularly valuable in pharmaceutical applications where the compound is used as a building block for more complex molecules. The formyl group (-CHO) present in the structure is highly reactive and can participate in condensation reactions, forming Schiff bases or undergoing oxidation to yield carboxylic acids. These reactivities make the compound an essential tool for chemists working on drug discovery and development.
In recent years, there has been growing interest in the applications of tetrahydropyridine derivatives in medicinal chemistry. The< strong>5-formyl-1,2,3,4-tetrahydropyridine-1-carboxylate derivative has been explored for its potential use in the synthesis of novel therapeutic agents. For instance, researchers have investigated its role in the development of compounds with antimicrobial and anti-inflammatory properties. The ability of this compound to undergo facile functionalization has opened up new avenues for designing molecules that can interact with biological targets more effectively.
One of the most compelling aspects of this compound is its utility as a precursor in the synthesis of heterocyclic compounds. Heterocycles are fundamental structures in many pharmaceuticals due to their ability to mimic natural products and interact with biological systems. The< strong>tert-butyl 5-formyl-1,2,3,4-tetrahydropyridine-1-carboxylate derivative provides a scaffold that can be easily modified to introduce additional functional groups or alter electronic properties. This flexibility is crucial for tailoring molecules to specific biological activities.
The pharmaceutical industry has shown particular interest in this compound due to its potential applications in treating neurological disorders. Tetrahydropyridine derivatives have been associated with compounds that influence neurotransmitter systems, making them candidates for drugs targeting conditions such as epilepsy and depression. The formyl group on this compound allows for further derivatization into amides or aldehydes, which can be incorporated into more complex drug molecules designed to modulate neuronal activity.
Recent studies have also highlighted the< strong>CAS No. 1374654-03-1's role in materials science applications beyond pharmaceuticals. Its unique reactivity and structural properties make it suitable for use as a ligand or catalyst in various organic transformations. Researchers have explored its potential as a chiral auxiliary or as part of asymmetric synthesis protocols where enantioselective reactions are required.
The synthesis of< strong>tert-butyl 5-formyl-1,2,3,4-tetrahydropyridine-1-carboxylate involves multi-step organic reactions that highlight modern synthetic methodologies. Advanced techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenations are often employed to construct the tetrahydropyridine core efficiently. These synthetic strategies not only showcase the versatility of this compound but also demonstrate the progress made in synthetic organic chemistry over recent decades.
The safety profile of< strong>CAS No. 1374654-03-1 is another critical consideration for researchers and industrial chemists alike. While it is not classified as a hazardous material under standard regulatory guidelines, proper handling procedures must be followed to ensure safe laboratory practices. Storage conditions should be controlled to prevent degradation or unwanted side reactions from occurring.
In conclusion,< strong>tert-butyl 5-formyl-1,2,3,4-tetrahydropyridine-1-carboxylate represents an important intermediate with broad applications across multiple scientific disciplines. Its unique structural features and reactivities make it indispensable for researchers working on drug discovery, materials science, and advanced organic synthesis. As our understanding of molecular interactions continues to evolve, compounds like this will undoubtedly play an even greater role in shaping future innovations.
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